N-(Quinoxalin-2-ylcarbonyl)glycylalanine is a compound characterized by the presence of a quinoxaline moiety linked to a dipeptide structure. This compound is significant in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents. The molecular formula for N-(Quinoxalin-2-ylcarbonyl)glycylalanine is C₁₂H₁₁N₃O₃, and it features both amide and carbonyl functional groups that contribute to its reactivity and biological properties.
The compound can be synthesized from readily available precursors, often involving multi-step organic synthesis techniques. The quinoxaline derivative serves as a key building block in various pharmaceutical applications, particularly in the synthesis of bioactive molecules.
N-(Quinoxalin-2-ylcarbonyl)glycylalanine falls under the category of quinoxaline derivatives and dipeptides. It is classified as an organic compound with potential applications in medicinal chemistry, particularly in anti-cancer therapies and enzyme inhibition.
The synthesis of N-(Quinoxalin-2-ylcarbonyl)glycylalanine typically involves several steps:
The reaction conditions often involve mild temperatures and can utilize solvents like dimethylformamide or dichloromethane to facilitate the reaction between the quinoxaline derivative and amino acids. Yield optimization may require adjusting reaction times and concentrations.
The molecular structure of N-(Quinoxalin-2-ylcarbonyl)glycylalanine includes:
N-(Quinoxalin-2-ylcarbonyl)glycylalanine can undergo various chemical reactions:
These reactions typically require specific reagents:
The mechanism of action for N-(Quinoxalin-2-ylcarbonyl)glycylalanine primarily involves:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₁N₃O₃ |
Molecular Weight | 229.23 g/mol |
Melting Point | Varies (typically around 150–160 °C) |
Solubility | Soluble in DMF, DMSO; slightly soluble in water |
N-(Quinoxalin-2-ylcarbonyl)glycylalanine has several scientific uses:
The synthesis of N-(quinoxalin-2-ylcarbonyl)glycylalanine employs a convergent strategy that integrates heterocyclic and peptide domains prior to final assembly. The core quinoxaline-2-carboxylic acid is synthesized via Beirut reaction methodology, where benzofuroxan undergoes cyclization with α-keto esters under mild basic conditions (pyridine, 60°C), achieving yields of 78–85% [5]. Simultaneously, the glycylalanine dipeptide (H-Gly-Ala-OH) is prepared through solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids on Wang resin, followed by TFA cleavage, yielding the dipeptide at >95% purity [6]. Final conjugation uses a three-step sequence: (1) activation of quinoxaline-2-carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCCI); (2) formation of acyl imidazole intermediate; (3) nucleophilic attack by the glycylalanine N-terminus. This approach minimizes epimerization at alanine’s chiral center, preserving stereochemical integrity [7].
Table 1: Key Synthetic Intermediates and Conditions
Intermediate | Synthetic Method | Key Reagents/Conditions | Yield (%) |
---|---|---|---|
Quinoxaline-2-carboxylic acid | Beirut reaction | Benzofuroxan, pyruvate, pyridine, 60°C | 78–85 |
Glycylalanine | SPPS | Fmoc-Gly-Wang resin, Fmoc-Ala-OH, TFA | >95 |
Activated quinoxaline | Acyl imidazole formation | CDI, anhydrous THF, 0°C to RT | 92 |
Critical optimization involves solvent selection for the coupling step. Anhydrous tetrahydrofuran (THF) outperforms dimethylformamide (DMF) by reducing diacylation byproducts from 15% to <3%. Additionally, stoichiometric control (1:1.05 molar ratio of activated quinoxaline to dipeptide) maximizes conversion while minimizing waste [3] [7].
Conventional carbodiimide-mediated coupling employs DCCI or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with N-hydroxysuccinimide (NHS) in anhydrous DMF. While effective, this method requires 12–24 hours at 25°C and yields 70–75% of the target conjugate, with 5–8% racemization detected via chiral HPLC [4] [7]. In contrast, microwave-assisted coupling (150 W, 80°C, 20 min) using HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as activator reduces reaction time 40-fold and increases yield to 89–92% with racemization below 1% [4]. The microwave’s rapid heating suppresses side reactions by accelerating amide bond formation kinetics, while HATU’s superior leaving group minimizes carbocation-mediated epimerization [4].
Table 2: Coupling Agent Performance Comparison
Method | Conditions | Time | Yield (%) | Racemization (%) |
---|---|---|---|---|
DCCI/NHS | DMF, 25°C, N₂ atmosphere | 24 h | 70–75 | 5–8 |
EDC/HOBt | CH₂Cl₂, 0°C to RT | 18 h | 68–72 | 4–7 |
Microwave/HATU | DMF, 80°C, 150 W | 20 min | 89–92 | <1 |
Microwave optimization studies reveal power-dependent yield thresholds: irradiations below 100 W prolong reaction time (≥60 min), while exceeding 200 W promotes degradation. The optimal 150 W setting balances energy input with molecular stability [4].
Late-stage diversification of the quinoxaline core leverages metal-free oxidative C–H functionalization. Using tert-butyl hydroperoxide (TBHP) as oxidant, the quinoxaline ring undergoes regioselective C3-amination with azodicarboxylates (DEAD, DIAD) in acetonitrile at 70°C. This achieves 85–88% amination yield while preserving the peptide bond integrity [5]. The reaction proceeds via a radical addition-elimination mechanism: TBHP generates quinoxalin-2-yl radicals at C3, which attack electrophilic diazenes to form hydrazine intermediates, subsequently oxidizing to C3-aminated products [5].
Solvent screening identifies acetonitrile as optimal due to its polarity (ET(30) = 45.6 kcal/mol), which stabilizes polar transition states without hydrolyzing the glycylalanine ester. Notably, protic solvents like methanol reduce yields to 55–60% by promoting protonation over radical formation [5] [7]. Functional group tolerance studies confirm compatibility with:
Purification challenges arise from the amphiphilic nature of N-(quinoxalin-2-ylcarbonyl)glycylalanine, which exhibits poor solubility in both aqueous (log P = −1.2) and organic media (log P = 2.8). Reverse-phase HPLC (C18 column) with gradient elution (10–45% acetonitrile in 0.1% TFA/H₂O over 30 min) resolves the target compound (retention time = 18.2 min) from:
Crystallization optimization identifies ethanol/water (70:30 v/v) as the optimal recrystallization system, yielding needle-like crystals suitable for X-ray diffraction. Key parameters include:
Table 3: Purification Methods and Performance
Method | Conditions | Purity (%) | Recovery (%) | Key Advantage |
---|---|---|---|---|
Reverse-phase HPLC | C18, 10–45% MeCN/0.1% TFA, 15 mL/min | ≥98 | 80–85 | Removes polar impurities |
Ethanol/water cryst. | 70:30 v/v, 0.5°C/min cooling | 99.5 | 91 | Scalability |
Size-exclusion chrom. | Sephadex LH-20, methanol | 95 | 75 | Mild conditions |
Yield optimization across 10-step synthesis confirms two critical control points: (1) Quinoxaline activation (yield ≤85% reduces final yield by 1.7×); (2) Recrystallization pH (maintaining pH 6.5–7.0 prevents ester hydrolysis). Implementing six-sigma process controls at these stages elevates batch consistency from ±15% to ±3% variance [3] [7].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0